molecular formula C25H46BrN B1594018 Cetalkonium bromide CAS No. 3529-04-2

Cetalkonium bromide

Cat. No.: B1594018
CAS No.: 3529-04-2
M. Wt: 440.5 g/mol
InChI Key: DLNWMWYCSOQYSQ-UHFFFAOYSA-M
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Description

Cetalkonium bromide, also known as benzylhexadecyldimethylammonium bromide, is a quaternary ammonium compound. It is a derivative of benzalkonium chloride with a C16 alkyl chain. This compound is widely recognized for its antiseptic properties and is used in various formulations to treat topical infections and as a preservative .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetalkonium bromide is synthesized through a quaternization reaction. The process involves the reaction of hexadecylamine with benzyl chloride in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the same basic reaction but may include additional steps such as solvent recovery and waste management to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions: Cetalkonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include aqueous or alcoholic solvents and moderate temperatures.

    Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride.

Major Products:

Scientific Research Applications

Cetalkonium bromide has a wide range of applications in scientific research:

Properties

IUPAC Name

benzyl-hexadecyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNWMWYCSOQYSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10328-34-4 (Parent)
Record name Cetalkonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90956729
Record name N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide
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Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3529-04-2
Record name Benzyldimethylhexadecylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3529-04-2
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Record name Cetalkonium bromide
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Record name 3529-04-2
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Record name N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide
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Record name Benzyl(hexadecyl)dimethylammonium bromide
Source European Chemicals Agency (ECHA)
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Record name CETALKONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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